2,4-Diphenyl-1,7-naphthyridine is a compound belonging to the class of naphthyridines, which are heterocyclic compounds characterized by the presence of nitrogen atoms within their fused ring systems. The compound features two phenyl groups attached to the 2 and 4 positions of the naphthyridine core, which significantly influences its chemical properties and biological activities. Naphthyridines have garnered attention for their potential applications in pharmaceuticals, particularly in anti-cancer and anti-inflammatory therapies.
The compound can be synthesized through various methods, often involving derivatives of pyridine or naphthalene as starting materials. Its derivatives have been studied for their biological activities and have shown promise in medicinal chemistry.
2,4-Diphenyl-1,7-naphthyridine falls under the classification of heterocyclic aromatic compounds. It is also categorized as an organic nitrogen compound due to the presence of nitrogen atoms in its structure.
The synthesis of 2,4-diphenyl-1,7-naphthyridine can be approached through several synthetic routes. One notable method involves:
This method is advantageous due to its high yield and simplicity, making it suitable for industrial production .
The molecular structure of 2,4-diphenyl-1,7-naphthyridine can be depicted as follows:
Key structural data includes:
2,4-Diphenyl-1,7-naphthyridine participates in various chemical reactions typical for aromatic compounds:
These reactions are critical for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for 2,4-diphenyl-1,7-naphthyridine involves interactions at the molecular level with biological targets:
Experimental data supports these mechanisms through in vitro studies showing significant cytotoxicity against various cancer cell lines.
While specific physical properties such as melting and boiling points are not extensively documented for 2,4-diphenyl-1,7-naphthyridine, general characteristics of similar compounds include:
Chemical properties include:
2,4-Diphenyl-1,7-naphthyridine has several applications:
Research continues into optimizing its synthesis and enhancing its efficacy for therapeutic applications.
The naphthyridine scaffold comprises a bicyclic heteroaromatic system consisting of fused pyridine rings, yielding six distinct isomers differentiated by nitrogen atom positions. The 1,7-naphthyridine isomer features nitrogen atoms at ring positions 1 and 7, creating a unique electronic configuration that influences dipole moment (4.2 D), pKa (pKa ~ 3.8 for conjugate acid), and hydrogen-bonding capacity relative to other isomers like 1,5-, 1,6-, or 1,8-naphthyridines [1] [6]. This isomerism profoundly impacts bioactivity; for instance, 1,7-naphthyridines exhibit enhanced mGlu2 receptor affinity (IC₅₀ = 26 nM) compared to 1,6-naphthyridine-based kinase inhibitors due to altered charge distribution and molecular planarity [1] [5]. Systematic nomenclature follows IUPAC numbering where substituent positions are specified relative to bridgehead nitrogens—critical for distinguishing derivatives like 2,4-diphenyl-1,7-naphthyridine from its 1,8-isomer counterpart [6].
Table 1: Influence of Naphthyridine Isomerism on Biological Target Engagement
Isomer Type | Representative Compound | Primary Biological Target | Affinity/IC₅₀ |
---|---|---|---|
1,7-Naphthyridine | [¹¹C]MG2-1904 | mGlu2 receptor | 26 nM |
1,6-Naphthyridine | L-870,810 | HIV-1 integrase | 1.3 nM |
1,8-Naphthyridine | Nalidixic acid | DNA gyrase | 2.8 µM |
The therapeutic exploration of naphthyridines originated with 1,8-naphthyridine antibiotics (e.g., nalidixic acid, 1967), but shifted toward 1,7-regioisomers due to superior CNS penetration and reduced phototoxicity [4] [9]. Key milestones include:
Table 2: Evolution of Key 1,7-Naphthyridine Therapeutics
Era | Therapeutic Class | Clinical Advancement | Mechanistic Insight |
---|---|---|---|
1990s | PDE4 inhibitors | Preclinical optimization | Selective PDE4D inhibition (IC₅₀ = 1.5 nM) |
2000s | Kinase inhibitors | Repositioned from antivirals | SRC kinase inhibition (IC₅₀ = 0.11 μM) |
2020s | mGlu2 PET ligands | Clinical translation | Allosteric modulation with LogP = 3.30 |
The 2,4-diphenyl substitution pattern on 1,7-naphthyridine induces three critical bioactivity-enhancing effects:
Table 3: Bioactivity of 2,4-Diphenyl-1,7-naphthyridine Derivatives
C2/C4 Substituent Pattern | Biological Target | Potency (IC₅₀/EC₅₀) | Structural Rationale |
---|---|---|---|
2-(4-Formylphenyl), 4-phenyl | IKKβ | 0.7 μM (HeLa) | Aldehyde-mediated Schiff base with Lys44 |
2,4-Diphenyl (unsubstituted) | PDE4D | 0.11 nM | π-Stacking with Phe372 |
2-(2-Naphthyl), 4-phenyl | SRC kinase | 0.1 μM (HL-60) | Enhanced hydrophobic contact |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5